molecular formula C11H12N6O4 B5752407 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide

4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide

Cat. No. B5752407
M. Wt: 292.25 g/mol
InChI Key: VJVPFQZPMIDOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ABT-702 has been shown to have a wide range of effects on various biological processes, making it a promising candidate for drug development.

Mechanism of Action

4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide works by inhibiting adenosine kinase, which leads to an increase in the levels of adenosine in the brain. Adenosine acts on a variety of receptors in the brain, including the A1 and A2A receptors, which are involved in the regulation of neurotransmitter release, neuronal excitability, and inflammation.
Biochemical and Physiological Effects
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on adenosine levels, 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide for lab experiments is its specificity for adenosine kinase, which allows for the selective modulation of adenosine levels in the brain. However, one limitation of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide. One area of interest is the development of more potent and selective adenosine kinase inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the role of adenosine in various neurological disorders, including Alzheimer's disease and epilepsy. Finally, there is also interest in exploring the potential of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide as a tool for studying the role of adenosine in various physiological processes.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with ethyl alcohol to form 4-nitrobenzamide. This compound is then reacted with 2-methyl-2H-tetrazol-5-ylamine to form the tetrazolyl derivative. The final step involves the reaction of the tetrazolyl derivative with ethyl chloroformate to produce 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide.

Scientific Research Applications

4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. It has been shown to inhibit the enzyme adenosine kinase, which plays a key role in regulating the levels of adenosine in the brain. Adenosine is a neurotransmitter that has been implicated in a wide range of physiological processes, including sleep, pain, and inflammation.

properties

IUPAC Name

4-ethoxy-N-(2-methyltetrazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c1-3-21-9-5-4-7(6-8(9)17(19)20)10(18)12-11-13-15-16(2)14-11/h4-6H,3H2,1-2H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVPFQZPMIDOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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